(R)-CARISBAMATE BETA-D-O-GLUCURONIDE

説明

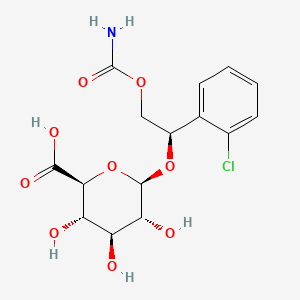

®-Carisbamate beta-D-O-glucuronide is a glucuronide conjugate of carisbamate, a compound known for its potential therapeutic effects Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of various compounds, including drugs

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Carisbamate beta-D-O-glucuronide typically involves the glucuronidation of ®-carisbamate. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to ®-carisbamate. Chemical glucuronidation, on the other hand, may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of ®-Carisbamate beta-D-O-glucuronide may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

®-Carisbamate beta-D-O-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, ®-carisbamate, and glucuronic acid. Oxidation and reduction reactions may modify the functional groups on the carisbamate moiety, potentially altering its pharmacological properties.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions using beta-glucuronidase.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: ®-Carisbamate and glucuronic acid.

Oxidation/Reduction: Various oxidized or reduced derivatives of ®-carisbamate.

科学的研究の応用

®-Carisbamate beta-D-O-glucuronide has several scientific research applications:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in metabolic pathways and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.

Industry: Utilized in the development of drug delivery systems and formulations.

作用機序

The mechanism of action of ®-Carisbamate beta-D-O-glucuronide involves its hydrolysis to release ®-carisbamate, which then exerts its pharmacological effects. ®-Carisbamate is believed to modulate neurotransmitter release and inhibit voltage-gated sodium channels, contributing to its anticonvulsant and neuroprotective properties. The glucuronide conjugate enhances the solubility and excretion of ®-carisbamate, facilitating its pharmacokinetic profile.

類似化合物との比較

Similar Compounds

- All-trans-retinoyl-beta-D-glucuronide

- Dextrorphan-beta-D-O-glucuronide

- Salicylic acid beta-D-O-glucuronide

Uniqueness

®-Carisbamate beta-D-O-glucuronide is unique due to its specific therapeutic potential and the parent compound’s pharmacological profile. Unlike other glucuronides, which may primarily serve as metabolic byproducts, ®-Carisbamate beta-D-O-glucuronide retains pharmacological activity and contributes to the overall therapeutic effect of ®-carisbamate.

This detailed article provides a comprehensive overview of ®-Carisbamate beta-D-O-glucuronide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-Carisbamate beta-D-O-glucuronide is a derivative of carisbamate, a compound under investigation for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in clinical settings.

This compound acts primarily as a neuromodulator. It exhibits its biological effects through several mechanisms:

- Inhibition of Voltage-Gated Sodium Channels : The compound has been shown to block action potentials in neurons, which is critical in reducing excitatory neurotransmission and controlling seizure activity .

- Modulation of GABAergic Transmission : Although it does not directly enhance GABA release, it influences GABAergic signaling by altering excitatory synaptic transmission .

- Neuroprotective Effects : Studies indicate that carisbamate derivatives can protect neuronal cells from damage during seizures, thereby preserving mitochondrial function and reducing oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption and Distribution : The compound is well absorbed when administered orally, with peak plasma concentrations reached within a specified timeframe depending on dosage. Its pharmacokinetics have been studied in various populations, revealing differences in absorption rates between ethnic groups .

- Metabolism : It undergoes glucuronidation, which may influence its bioavailability and activity. The conversion to active metabolites plays a significant role in its therapeutic effects .

- Elimination : The compound is primarily eliminated through renal pathways, with implications for dosing in patients with renal impairments .

Case Studies and Research Findings

Several studies have explored the effects and efficacy of this compound:

- Anticonvulsant Efficacy : In animal models, (R)-carisbamate has demonstrated significant anticonvulsant properties. For instance, in the lithium-pilocarpine model of temporal lobe epilepsy, it reduced seizure severity and frequency while promoting neuroprotection .

- Cognitive Effects : Clinical trials have indicated that at doses below 1000 mg/day, (R)-carisbamate does not adversely affect cognitive performance in healthy volunteers, suggesting a favorable safety profile for long-term use .

- Comparative Studies : Research comparing pharmacokinetics across different demographics has shown that plasma exposure levels can vary significantly based on ethnicity, which may necessitate tailored dosing strategies .

Data Table: Summary of Key Findings

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWAMNXFHLRQGF-WHUHBCJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747301 | |

| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940279-83-4 | |

| Record name | R-382574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-382574 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609LF4DDW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。